3-N-Di-boc-2-methyl-propionic acid

Description

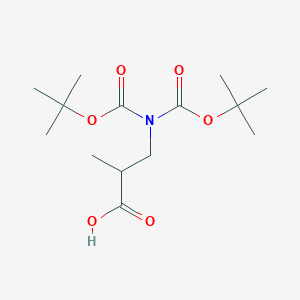

Structure

3D Structure

Properties

IUPAC Name |

3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPOEKBZTAUKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: N,N-Bis(tert-butoxycarbonyl)-3-amino-2-methylpropanoic Acid

[1]

Executive Summary

This technical guide outlines the physicochemical properties, synthetic pathway, and stability profile of 3-(N,N-bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid (referred to herein as N,N-Di-Boc-BAIBA ).[1]

This molecule is a specialized derivative of

Part 1: Physicochemical Characterization[1]

The following data is derived from the stoichiometric addition of a second tert-butoxycarbonyl group to the standard mono-protected precursor.

Molecular Identity & Properties[2][3][4][5][6][7][8][9]

| Property | Value | Notes |

| IUPAC Name | 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Common Name | N,N-Di-Boc-3-amino-2-methylpropionic acid | Derivative of Roche Ester / BAIBA |

| Molecular Formula | C₁₄H₂₅NO₆ | |

| Molecular Weight | 303.35 g/mol | |

| Exact Mass | 303.1682 | Monoisotopic |

| Physical State | Viscous Oil or Low-Melting Solid | Di-Boc derivatives often have lower MP than mono-Boc due to loss of H-bonding.[1][2][3] |

| Solubility | High in DCM, THF, EtOAc; Low in Water | Highly lipophilic due to two |

| pKa (Acid) | ~4.8 (Carboxylic Acid) | The nitrogen is non-basic (imidodicarbonate).[1] |

Structural Formula Analysis

The "Di-Boc" designation implies the formation of an imidodicarbonate structure (

-

Core Backbone:

(Isobutyric acid skeleton minus 3-H)[1] -

Nitrogen: N

-

Protecting Groups: 2

-

Net Calculation:

Part 2: Synthetic Strategy & Causality

The "Di-Boc" Challenge

Synthesizing the free acid form of a Di-Boc amino acid is non-trivial.[1]

-

Direct Reaction Fails: Reacting the free amino acid with excess

often leads to mixed anhydrides or incomplete protection. -

Base Sensitivity: The second Boc group in a Di-Boc amine is susceptible to nucleophilic attack. Standard saponification (LiOH/NaOH) of a Di-Boc ester often cleaves one Boc group, reverting the molecule to the mono-Boc state.

The Solution: Orthogonal Protection (Benzyl Route)

To ensure the integrity of the sensitive bis-carbamate nitrogen while unmasking the carboxylic acid, we utilize a hydrogenolysis-compatible pathway . The benzyl (Bn) ester is stable to the basic conditions required to install the second Boc group but is removed under neutral conditions (

Workflow Diagram

The following Graphviz diagram illustrates the requisite synthetic logic to isolate the target acid without degrading the Di-Boc moiety.

Figure 1: Orthogonal synthetic pathway using benzyl ester protection to access the acid-labile/base-sensitive target.[1][4][2]

Part 3: Experimental Protocol

Step 1: Exhaustive Boc-Protection (The "Di-Boc" Step)

Pre-requisite: Start with the Benzyl ester of 3-amino-2-methylpropanoic acid to protect the carboxyl group.[1]

Reagents:

-

Substrate: 3-amino-2-methylpropanoic acid benzyl ester (1.0 eq)[1]

-

Reagent: Di-tert-butyl dicarbonate (

) (3.0 - 4.0 eq)[1] -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 eq)[1]

-

Solvent: Acetonitrile (MeCN) or THF (Dry)[1]

Methodology:

-

Dissolution: Dissolve the amino-ester in dry MeCN (0.2 M concentration) under an inert atmosphere (

). -

Addition: Add DMAP followed by

in portions. Note: A large excess of -

Reflux: Heat the mixture to 50–60°C. Monitor by TLC. The mono-Boc intermediate will form quickly; the conversion to Di-Boc is slower (4–18 hours).[1]

-

Workup: Concentrate in vacuo. Redissolve in

(Di-Boc compounds are highly lipophilic).[1] Wash with 5% citric acid (cold) to remove DMAP, then brine. -

Purification: Flash chromatography (Hexane/EtOAc). The Di-Boc product will elute significantly faster (higher

) than the Mono-Boc due to the loss of the N-H hydrogen bond donor.[1]

Step 2: Hydrogenolytic Deprotection (Isolating the Acid)

Reagents:

Methodology:

-

Setup: Dissolve the ester in Ethanol. Add the Pd/C catalyst carefully under Argon.

-

Reduction: Sparge with Hydrogen gas (

) (balloon pressure is sufficient). Stir vigorously at Room Temperature. -

Monitoring: Reaction is usually complete in 1–2 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Evaporate the solvent at low temperature (<30°C) .

-

Critical Warning: Do not heat the free acid form excessively. The proximity of the carboxylic acid to the sterically bulky Di-Boc group can induce thermal decarboxylation or loss of a Boc group (autocatalysis). Store at -20°C.

-

Part 4: Analytical Validation

To validate the synthesis of N,N-Di-Boc-BAIBA , look for these specific spectral signatures which differ from the standard mono-Boc reagent.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR | Integration of 18 protons confirms two Boc groups.[1][2] | |

| 1H NMR | Absence of | Crucial: Complete disappearance of the N-H amide proton indicates full conversion to Di-Boc. |

| 13C NMR | The t-butyl quaternary carbon often shifts slightly downfield compared to mono-Boc.[1] | |

| 13C NMR | Imidodicarbonate carbonyl signal. | |

| IR Spec | Split Carbonyl Band (~1740, 1690 cm⁻¹) | Di-Boc groups often show a characteristic doublet or broadening in the carbonyl region distinct from the single amide band. |

References

-

Mechanisms of Di-Boc Formation: Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc.[][6][7][4][8][9][10][11] RSC Advances, 3(44), 21141-21153.

-

Beta-Amino Acid Synthesis: Seebach, D., et al. (1996).

- and -

Stability of Boc Groups: Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][10] (Referenced for stability profiles of carbamates under hydrolytic vs. hydrogenolytic conditions). [1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 12042484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Amino Protecting Groups Stability [organic-chemistry.org]

Technical Monograph: 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic Acid

Structural Elucidation, Synthetic Pathways, and Applications in Peptidomimetics [1]

Nomenclature & Chemical Identity

The compound colloquially referred to as 3-N-Di-boc-2-methyl-propionic acid represents a specialized protected form of the non-proteinogenic amino acid

IUPAC Name Derivation

The systematic naming follows the hierarchy of functional groups, where the carboxylic acid takes precedence as the suffix, and the amine is treated as a substituent.

-

Parent Chain: Propanoic acid (3 carbons).

-

Principal Functional Group: Carboxylic acid (-COOH) at position 1.[2]

-

Substituent 1 (C2): Methyl group (-CH

). -

Substituent 2 (C3): Amino group (-NH

). -

Modification on Nitrogen: Two tert-butoxycarbonyl groups.[3][4] The IUPAC accepted name for the "Boc" group is (2-methylpropan-2-yl)oxycarbonyl .[3]

-

Multiplicity: Since there are two identical groups on the nitrogen, the prefix "bis" is used to avoid ambiguity with the internal numbering of the butyl group.

Preferred IUPAC Name (PIN): 3-{Bis[(2-methylpropan-2-yl)oxy]carbonyl}amino-2-methylpropanoic acid

Alternative Acceptable Name: 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid

Chemical Descriptors

| Property | Data |

| CAS Registry Number | 357610-29-8 |

| Molecular Formula | C |

| Molecular Weight | 303.35 g/mol |

| Chirality | Exists as (R), (S), or Racemate (typically derived from chiral Roche ester) |

| Physical State | Viscous oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |

Structural Analysis & The "Bis-Boc" Effect

The presence of two Boc groups on a single nitrogen atom (N,N-di-Boc) creates a unique steric and electronic environment compared to the standard mono-Boc protection.

Steric Crowding and Planarity

In a mono-Boc amine, the nitrogen retains a proton available for hydrogen bonding (donor). In the Bis-Boc species, the nitrogen is fully substituted. The two bulky tert-butyl groups force the carbamate moieties to rotate out of coplanarity to minimize steric clash, often rendering the nitrogen atom less nucleophilic and the carbonyls more susceptible to nucleophilic attack than typical amides.

Stability Profile

-

Acid Stability: Like mono-Boc, the Bis-Boc group is cleaved by strong acids (TFA, HCl/Dioxane), releasing isobutylene and CO

. -

Base Sensitivity: The Bis-Boc moiety is significantly more labile to base than a mono-Boc group. The second Boc group acts as an electron-withdrawing "activator," making the carbonyl carbon highly electrophilic. Consequently, saponification (using LiOH or NaOH) of a Bis-Boc ester to the free acid is risky and often results in the loss of one Boc group.

Critical Insight: For the synthesis of the free acid (the Topic), one must avoid strong basic hydrolysis of the corresponding ester. Hydrogenolysis of a benzyl ester is the preferred pathway to preserve the Bis-Boc integrity.

Synthetic Pathways[6]

The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid requires a route that establishes the carbon backbone (often with stereocontrol) and then installs the bulky nitrogen protection without degrading the molecule.

Pathway Logic: The Roche Ester Route

The most reliable method for generating the chiral backbone is starting from the Roche Ester (Methyl 3-hydroxy-2-methylpropionate).

-

Activation: Convert the hydroxyl group to a leaving group (Tosylate/Mesylate).

-

Displacement: Nucleophilic substitution with Azide (inversion of configuration).

-

Reduction: Hydrogenation of azide to primary amine.

-

Bis-Protection: Aggressive acylation with excess Boc

O and DMAP. -

Deprotection: Selective ester cleavage (Hydrogenolysis preferred over hydrolysis).

Visualization of the Workflow

Figure 1: Synthetic workflow from the chiral Roche Ester to the Target Bis-Boc Acid.

Experimental Protocol (Recommended)

This protocol describes the conversion of the amino-ester precursor to the Bis-Boc acid. It assumes the starting material is Benzyl 3-amino-2-methylpropionate to allow for neutral deprotection, preserving the sensitive Bis-Boc group.

Step 1: Formation of the Bis-Boc Ester

Reagents: Benzyl 3-amino-2-methylpropionate (1.0 eq), Di-tert-butyl dicarbonate (Boc

-

Dissolve the amino ester in dry MeCN (0.2 M concentration).

-

Add DMAP (catalyst) followed by Boc

O in portions. -

Mechanism: The first Boc adds rapidly. The second Boc requires the nucleophilic assistance of DMAP to attack the sterically hindered carbamate nitrogen.

-

Reflux the mixture at 50°C for 12–18 hours. Monitor by TLC (the Bis-Boc spot is less polar than the Mono-Boc).

-

Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with 5% Citric Acid (to remove DMAP) and Brine. Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc). Bis-Boc esters elute significantly earlier than Mono-Boc analogs.

Step 2: Hydrogenolysis to the Free Acid

Reagents: Bis-Boc Benzyl Ester, 10% Pd/C, H

-

Dissolve the purified Bis-Boc ester in MeOH/EtOAc (1:1).

-

Add 10 wt% of Pd/C catalyst.

-

Stir under a hydrogen atmosphere (1 atm) at room temperature for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Isolation: Evaporate the solvent. The residue is the pure 3-[bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid .

-

Note: Avoid heating the free acid excessively, as thermal decarboxylation or Boc-cleavage can occur.

-

Applications in Drug Design[4]

The This compound scaffold is a critical building block for:

-

-Peptides: Unlike

-

Turn Inducers: The methyl group at the C2 position (alpha to the carbonyl) exerts a "Thorpe-Ingold" effect, restricting conformational freedom and promoting specific folding patterns in peptidomimetics.

-

Mitsunobu Reactions: The Bis-Boc group removes the acidic NH proton. This allows the carboxyl group to be activated or modified without self-reaction or hydrogen bonding interference, which is often a problem with Mono-Boc amino acids.

Nomenclature Hierarchy Visualization

To assist in verifying the IUPAC name components:

Figure 2: Hierarchical breakdown of the IUPAC nomenclature components.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). "P-62.2.1.1.1: N-Substituted amines." International Union of Pure and Applied Chemistry.Link

-

Ragnarsson, U., & Grehn, L. (1991). "Novel amine chemistry based on DMAP-catalyzed acylation." Accounts of Chemical Research, 24(10), 285-289. (Seminal work on Bis-Boc synthesis). Link

-

PubChem Database. "Compound Summary: 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid" (Mono-Boc analog reference for structural comparison).[3] Link

-

Key Organics / BLD Pharm Catalog. "this compound (CAS 357610-29-8)." (Verification of commercial existence). Link

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Context for Beta-amino acid usage). Link

Sources

The Stability of Bis-tert-butoxycarbonyl Amino Groups: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract

The bis-tert-butoxycarbonyl (di-Boc) protecting group offers a unique modification of the amino functionality, significantly altering its steric and electronic properties compared to its mono-Boc counterpart. This in-depth technical guide provides a comprehensive analysis of the stability and reactivity of N,N-di-Boc protected amines under a wide range of conditions encountered in modern organic synthesis. We will delve into the nuanced behavior of this protecting group towards acidic, basic, reductive, oxidative, and organometallic reagents. Furthermore, this guide will present detailed protocols for the selective mono-deprotection of di-Boc amines, a transformation of significant synthetic utility. Through a combination of mechanistic insights, tabulated data, and practical experimental procedures, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize the di-Boc protecting group in the synthesis of complex molecules.

Introduction: The Di-Boc Group - More Than Just a Double-Protected Amine

The tert-butoxycarbonyl (Boc) group is arguably one of the most ubiquitous amine protecting groups in organic synthesis, prized for its ease of installation, general stability to a wide range of reagents, and facile cleavage under acidic conditions.[1][2] While the properties of mono-Boc protected amines are well-documented, the corresponding di-Boc protected amines present a distinct set of characteristics that can be strategically exploited in complex synthetic endeavors.

The presence of two bulky, electron-withdrawing Boc groups on a single nitrogen atom profoundly impacts its reactivity. The nitrogen lone pair is significantly less available for nucleophilic or basic reactions, and the steric bulk around the nitrogen is substantially increased. These features render the di-Boc group exceptionally robust under many conditions where a mono-Boc group might be labile. However, the proximity of the two carbonyl groups also introduces unique reactivity, most notably the ability to selectively remove one Boc group under relatively mild conditions, regenerating a mono-Boc amine. This guide will explore this fascinating dichotomy of enhanced stability and selective lability.

Synthesis of N,N-di-Boc Amines

The formation of a di-Boc amine is typically achieved by reacting a primary amine with an excess of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction.[3] While the formation of the mono-Boc derivative is generally rapid, the introduction of the second Boc group is slower due to the decreased nucleophilicity of the N-Boc intermediate and increased steric hindrance. Driving the reaction to completion often requires prolonged reaction times or gentle heating.

Experimental Protocol: General Procedure for the Synthesis of an N,N-di-Boc Amine

-

To a solution of the primary amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile, ~0.5 M), add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equiv.).

-

Add di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 equiv.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N,N-di-Boc protected amine.

Stability Profile of the Di-Boc Group

The stability of the di-Boc group is a critical consideration in synthetic planning. The following sections outline its behavior under various commonly employed reaction conditions.

Acidic Conditions

Similar to their mono-Boc counterparts, di-Boc amines are labile to acidic conditions. However, the di-Boc group is generally considered to be more acid-sensitive.[4] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) will rapidly cleave both Boc groups to reveal the primary amine.[5] Milder acidic conditions can sometimes be employed for the selective removal of one Boc group, although this can be substrate-dependent and may lead to mixtures of the mono- and di-deprotected products.

Basic Conditions

While mono-Boc groups are renowned for their stability to a wide range of basic conditions, the di-Boc group exhibits increased lability. The electron-withdrawing nature of the two Boc groups renders the nitrogen atom more acidic, making it susceptible to deprotection under certain basic conditions. For instance, a method for the selective cleavage of one Boc group from di-Boc protected α-amino acids has been developed using cesium carbonate and imidazole in acetonitrile at elevated temperatures.[6] This suggests that caution should be exercised when subjecting di-Boc protected compounds to strong bases or prolonged heating in the presence of even mild bases.

Reductive Conditions

The stability of the di-Boc group towards reducing agents is a key consideration for orthogonal protection strategies.

-

Catalytic Hydrogenation: The Boc group, in both its mono and di-protected forms, is generally stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).[7] This allows for the selective deprotection of other protecting groups, such as the benzyloxycarbonyl (Cbz) group, in the presence of a di-Boc amine.

-

Hydride Reagents:

-

Sodium Borohydride (NaBH₄): The di-Boc group is generally stable to sodium borohydride. This allows for the selective reduction of ketones and aldehydes in the presence of a di-Boc protected amine. Interestingly, di-Boc protected amides have been shown to be smoothly reduced to the corresponding alcohols with sodium borohydride.[8]

-

Lithium Aluminum Hydride (LiAlH₄): Information regarding the stability of di-Boc amines towards LiAlH₄ is less direct. While amides are generally reduced to amines by LiAlH₄, the carbamate functionality of the Boc group can also be susceptible to cleavage. Given the increased lability of the di-Boc group, it is likely to be cleaved under standard LiAlH₄ reduction conditions.

-

Oxidative Conditions

Direct and comprehensive studies on the stability of di-Boc amines to a wide array of oxidizing agents are limited. However, based on the known stability of the mono-Boc group, some inferences can be made.

-

Peroxyacids (e.g., m-CPBA): The mono-Boc group is generally stable to epoxidation and Baeyer-Villiger oxidation conditions using reagents like m-CPBA. It is anticipated that the di-Boc group would also exhibit similar stability, although this should be confirmed on a case-by-case basis. It is worth noting that under certain conditions, amines themselves can be oxidized by m-CPBA to form nitroalkanes or N-oxides.[9] The reduced nucleophilicity of the di-Boc protected nitrogen likely mitigates this reactivity.

-

Swern Oxidation and other DMSO-based oxidations: These conditions are generally mild and are used for the oxidation of alcohols to aldehydes and ketones. The di-Boc group is expected to be stable under these conditions.

Organometallic Reagents

The stability of the di-Boc group towards highly nucleophilic and basic organometallic reagents is a critical aspect of its synthetic utility.

-

Grignard Reagents (RMgX): Mono-Boc protected anilines are reported to be stable to Grignard reagents.[10] While direct evidence for di-Boc amines is scarce, it is plausible that the steric hindrance and reduced electrophilicity of the carbonyl groups in the di-Boc moiety would confer stability towards Grignard reagents, especially at low temperatures.

-

Organolithium Reagents (RLi): Organolithium reagents are significantly more reactive than Grignard reagents. It is likely that di-Boc amines would not be stable to these reagents, with attack at one of the carbonyl groups being a probable reaction pathway.

Selective Mono-deprotection of Di-Boc Amines

One of the most synthetically valuable transformations of di-Boc amines is the selective removal of a single Boc group to furnish the corresponding mono-Boc amine. This allows for a sequential functionalization of the nitrogen atom. Several methods have been developed to achieve this selective deprotection.

Lewis Acid-Mediated Mono-deprotection

A variety of Lewis acids have been shown to effectively catalyze the selective mono-deprotection of di-Boc amines. The proposed mechanism involves the chelation of the Lewis acid by the two carbonyl oxygen atoms of the di-Boc group, which activates one of the Boc groups for cleavage.

Commonly used Lewis acids for this transformation include:

-

Zinc Bromide (ZnBr₂): ZnBr₂ in dichloromethane has been shown to selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[11] It is also effective for the mono-deprotection of di-Boc amines.

-

Magnesium Perchlorate (Mg(ClO₄)₂): This Lewis acid can also be used for selective mono-deprotection.[4]

-

Trimethylsilyl Trifluoromethanesulfonate (TMSOtf): A powerful Lewis acid that can effect selective mono-deprotection under mild conditions.[4]

-

Iron(III) Salts: Catalytic amounts of iron(III) salts have been reported to be effective for the selective cleavage of a Boc group from N,N'-diprotected amines.[12]

Experimental Protocol: Selective Mono-deprotection using Zinc Bromide

-

To a solution of the N,N-di-Boc amine (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C, add zinc bromide (ZnBr₂, 1.5-2.0 equiv.) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the N-Boc protected amine.

Thermal Mono-deprotection

Heating a solution of a di-Boc amine can lead to the selective removal of one Boc group. This method is particularly useful when acidic or basic conditions are not tolerated by other functional groups in the molecule. The selectivity is often dependent on the substrate and the solvent used.

Spectroscopic Characterization of Di-Boc Amines

The characterization of di-Boc amines by spectroscopic methods reveals distinct features that confirm the presence of the two Boc groups.

| Spectroscopic Technique | Characteristic Features of the N(Boc)₂ Group |

| ¹H NMR | A sharp singlet integrating to 18 protons is typically observed in the range of δ 1.4-1.6 ppm. This signal corresponds to the protons of the two tert-butyl groups.[13][14] |

| ¹³C NMR | Two characteristic signals are observed: one for the quaternary carbons of the tert-butyl groups at approximately δ 80-85 ppm, and one for the methyl carbons of the tert-butyl groups around δ 28 ppm. The carbonyl carbons of the Boc groups typically appear in the range of δ 150-155 ppm.[15][16] |

| IR Spectroscopy | Strong carbonyl stretching absorptions are observed in the range of 1690-1750 cm⁻¹. The exact position can be influenced by the electronic nature of the rest of the molecule. Unlike primary or secondary amines, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[10][17] |

| Mass Spectrometry | Under electrospray ionization (ESI) conditions, di-Boc protected compounds often show characteristic fragmentation patterns involving the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da).[6][11] |

Applications in Organic Synthesis

The unique stability and reactivity profile of the di-Boc group has led to its application in various areas of organic synthesis.

-

Gabriel-type Syntheses: Di-tert-butyl iminodicarboxylate, the di-Boc protected form of ammonia, serves as a valuable alternative to potassium phthalimide in Gabriel syntheses of primary amines.

-

Intermediates in Natural Product Synthesis: The ability to selectively unmask an amino group from a di-Boc protected intermediate provides a powerful tool in the multi-step synthesis of complex natural products.[18]

-

Modification of Peptides: The di-Boc group can be used to temporarily block the N-terminus of a peptide, allowing for modifications at other positions.

Conclusion

The bis-tert-butoxycarbonyl amino group is a valuable tool in the arsenal of the modern synthetic chemist. Its enhanced stability under many reaction conditions, coupled with the ability to undergo selective mono-deprotection, provides a level of synthetic flexibility not offered by its mono-Boc counterpart. A thorough understanding of its stability profile, as detailed in this guide, is paramount for its successful implementation in the synthesis of complex and high-value molecules. By carefully selecting reaction conditions, researchers can leverage the unique properties of the di-Boc group to achieve their synthetic goals with greater efficiency and control.

References

-

Mohapatra, D. K., & Durugkar, K. A. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

-

Alonso, D. A., Costa, A., Nájera, C., & Varea, T. (2003). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. The Journal of Organic Chemistry, 68(16), 6423–6427. [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 15, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

-

Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. (2005). Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1183. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14945-14966. [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Georg Thieme Verlag. (n.d.). Oxidation of Amines and N-Hetarenes. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 6). Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[5][6]diazepino-[1,2,3-gh]purines. [Link]

-

Beilstein-Institut. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

-

Beilstein-Institut. (2025, May 22). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. research.hanze.nl [research.hanze.nl]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13Carbon NMR [chem.ch.huji.ac.il]

- 13. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]

Methodological & Application

Application Note: High-Performance Coupling Strategies for Sterically Hindered 3-N-Di-Boc-2-methyl-propionic Acid

Abstract

Coupling sterically hindered

The Chemical Challenge: Anatomy of Hindrance

To select the correct reagent, one must understand the failure modes of standard coupling in this specific molecule:

-

The

-Methyl Barrier: Unlike standard glycine or alanine derivatives, the methyl group at the 2-position (alpha to the carboxyl) restricts the rotational freedom of the active ester, making the carbonyl carbon less accessible to the incoming amine nucleophile. -

The Di-Boc "Umbrella": A single Boc group is bulky; a Di-Boc (

) group is massive. It creates a hydrophobic shield over the -

Racemization Risk: The activation of the carboxylic acid increases the acidity of the

-proton. Slow coupling rates give the base more time to deprotonate this position, leading to epimerization (loss of chirality).

Strategic Solution

We must move away from "slow and steady" carbodiimides to fast and aggressive onium salts or acid fluorides. The goal is to make the coupling rate (

Reagent Selection Matrix

| Reagent | Class | Mechanism | Recommended For | Pros | Cons |

| HATU | Uronium/Aminium | Active Ester (-OAt) | First-Line Defense. High-difficulty couplings.[1] | Fast kinetics; Pyridine ring provides anchimeric assistance (neighboring group effect). | Expensive; High concentration of DIPEA can cause racemization if not controlled. |

| COMU | Uronium | Active Ester (Oxyma) | Modern Standard. Safer alternative to HATU.[2][3] | Comparable efficiency to HATU; Green chemistry. | Visual end-point monitoring (color change); Non-explosive leaving group. |

| TFFH | Formamidinium | Acid Fluoride | Extreme Hindrance. When HATU fails. | Generates -COF (Acid Fluoride). Small leaving group penetrates steric bulk better than bulky -OAt esters. | Highly reactive; Moisture sensitive intermediate. |

Decision Framework

The following logic gate determines the optimal protocol for your specific coupling partner (amine).

Figure 1: Decision tree for reagent selection based on the steric environment of the coupling partner.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Gold Standard)

Best for coupling the Di-Boc acid to primary amines or unhindered amino acids.

Mechanistic Insight: HATU generates an -OAt active ester.[3] The nitrogen in the pyridine ring of the leaving group (HOAt) forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the electrophile. This "anchimeric assistance" is why HATU outperforms HBTU [1][3].

Materials:

-

This compound (1.0 equiv)

-

Amine component (1.0 - 1.1 equiv)

-

HATU (1.1 equiv)

-

Base: HOAt (0.5 equiv - Optional but recommended for chiral preservation)

-

Base: Collidine (2,4,6-trimethylpyridine) (2.5 equiv) OR DIPEA (2.0 equiv)

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

-

Dissolution: Dissolve the carboxylic acid and HATU in anhydrous DMF under Nitrogen/Argon atmosphere.

-

Activation (Critical): Cool the solution to 0°C . Add the base (Collidine is preferred over DIPEA to minimize epimerization of the

-methyl group) [6]. Stir for exactly 2 minutes .-

Note: Do not pre-activate for >5 minutes. Prolonged activation can lead to guanidinium side-product formation.

-

-

Coupling: Add the amine component immediately.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Monitor by LC-MS. If the intermediate active ester persists, add 0.1 equiv of additional base.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes base/HATU byproducts), sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol B: TFFH-Mediated Acid Fluoride Coupling (The "Nuclear" Option)

Best for coupling to secondary amines, N-methylated amino acids, or when Protocol A yields <50% conversion.

Mechanistic Insight: TFFH converts the carboxylic acid into an Acid Fluoride (-COF). Unlike the bulky -OAt ester formed by HATU, the Fluoride atom is small. It does not add extra steric bulk to the already crowded 2-methyl/3-Di-Boc center, allowing even bulky nucleophiles to attack the carbonyl [4][5].

Materials:

-

This compound (1.0 equiv)

-

Amine component (1.1 equiv)

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous DCM (preferred for acid fluorides) or DMF.

Procedure:

-

Activation: Dissolve the carboxylic acid and TFFH in anhydrous DCM (0.2 M) under inert atmosphere.

-

Fluorination: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 30 minutes at 0°C followed by 30 minutes at RT.

-

Coupling: Add the amine component (dissolved in minimal DCM).

-

Reaction: Stir at RT for 2–12 hours.

-

Note: Acid fluorides are highly reactive but less prone to racemization than acid chlorides.

-

-

Workup: Standard aqueous workup (Citric acid/Bicarbonate).

Troubleshooting & Quality Control

Racemization Check

The 2-methyl position is liable to epimerize.

-

Detection: Use Chiral HPLC or HPLC on the crude product compared to a synthesized epimer standard (if available).

-

Mitigation: If epimerization is observed (>5%):

-

Switch from DIPEA to Collidine (weaker base, less proton extraction).

-

Add Oxyma Pure (1.0 equiv) as an additive to the carbodiimide (if not using HATU/TFFH).

-

Lower reaction temperature to -10°C and extend reaction time.

-

Incomplete Conversion

If the Di-Boc group is causing extreme shielding:

-

Switch to Microwave: Run the HATU coupling at 40°C–60°C in a microwave reactor for 20 minutes. (Caution: Higher temps increase racemization risk).

-

Double Coupling: Filter the resin (if Solid Phase) or isolate crude (if Solution Phase) and re-subject to Protocol B.

Visualization of Activation Pathways

The following diagram contrasts the steric profile of the active species generated by HATU vs. TFFH.

Figure 2: Comparison of steric bulk in active intermediates. The Acid Fluoride (bottom path) offers a smaller target for nucleophilic attack.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5][6] An efficient peptide coupling additive.[1][3][5][7][8] Journal of the American Chemical Society. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews. Link

-

BenchChem. (2025).[1][9][10] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.Link

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling.[3] Journal of the American Chemical Society. Link

-

Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

-

MilliporeSigma. Peptide Coupling Reagents Guide: Novabiochem.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 7. jpt.com [jpt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Preparation of beta-peptides using Di-Boc protected building blocks

Application Note: High-Fidelity Preparation of -Peptides via -Di-Boc Protected Building Blocks

Executive Summary & Rationale

Standard Arndt-Eistert homologation—the primary route to convert

The Di-Boc Strategy: This guide details the use of

Mechanistic Workflow: The "Lactam Trap" Avoidance

The following diagram illustrates the critical divergence point where Di-Boc protection saves the synthesis.

Figure 1: Mechanistic pathway showing how N,N-Di-Boc protection prevents lactam formation during homologation.

Detailed Experimental Protocols

Protocol A: Synthesis of -Di-Boc Protected Precursors

Objective: Convert a standard Mono-Boc

Reagents:

-

Starting Material: Boc-L-Amino Acid (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (3.0 equiv)[1] -

4-Dimethylaminopyridine (DMAP) (0.2 equiv) - Catalyst[1]

-

Acetonitrile (MeCN) or THF (Dry)[1]

Procedure:

-

Dissolution: Dissolve the Mono-Boc amino acid ester (usually methyl or benzyl ester to protect the C-terminus, or perform on the free acid if using specific transient protection) in dry MeCN.[1]

-

Note: It is standard to use the benzyl ester of the amino acid first, introduce the second Boc, and then hydrogenolyze the ester to get the free acid

-Di-Boc-AA-OH.[1]

-

-

Activation: Add DMAP (catalytic) and

(excess).[1] -

Reaction: Stir at room temperature for 12–24 hours. The solution typically turns from colorless to slight yellow.

-

Monitoring: TLC will show a shift to a higher

value (less polar due to loss of H-bonding).[1]

-

-

Workup: Concentrate the solvent. Redissolve in EtOAc. Wash with 1N KHSO

(to remove DMAP) and Brine. -

Purification: Flash chromatography (Hexane/EtOAc).

-Di-Boc derivatives are often oils or low-melting solids.[1]

Protocol B: Arndt-Eistert Homologation (The Critical Step)

Objective: Chain extension by one carbon atom to create the

Reagents:

- -Di-Boc-AA-OH (1.0 equiv)[1]

-

Isobutyl chloroformate (1.1 equiv)[1]

-

N-Methylmorpholine (NMM) (1.1 equiv)[1]

-

Diazomethane (

) (Etherial solution, excess)[1] -

Silver Benzoate (

) (0.1 equiv)[1]

Step-by-Step:

-

Mixed Anhydride Formation:

-

Dissolve

-Di-Boc-AA-OH in dry THF at -15°C (salt/ice bath). -

Add NMM followed by Isobutyl chloroformate dropwise. Stir for 15 min.

-

Why: This activates the carboxylic acid for nucleophilic attack.

-

-

Diazoketone Synthesis:

-

Filter off the precipitated NMM salts (rapidly, under Argon) or proceed directly if using a clean solution.

-

Add the filtrate to a pre-cooled solution of Diazomethane in ether at 0°C.

-

Safety: Diazomethane is explosive.[3][4] Use polished glassware (no scratches) and blast shields.

-

Stir for 1 hour at 0°C, then overnight at RT.

-

Quench: Excess diazomethane is removed by bubbling Nitrogen or adding mild acetic acid. Evaporate solvent to yield the

-Diazoketone .[1]

-

-

Wolff Rearrangement:

-

Dissolve the crude Diazoketone in Dioxane/Water (9:1).

-

Add Silver Benzoate (catalyst).[3]

-

Sonicate or heat to 70°C in the dark.

-

Observation: Evolution of

gas indicates the reaction is proceeding. The intermediate ketene reacts with water to form the free acid.[4] -

Alternative: For ester formation, use Methanol instead of Water.

-

-

Isolation:

-

Acidify to pH 3 with citric acid. Extract with EtOAc.

-

The product is the

-Di-Boc-

-

Protocol C: Selective Deprotection & Coupling

Objective: Preparing the building block for peptide synthesis.[5][6][7] The Di-Boc group is too bulky for coupling; it must be converted to Mono-Boc or Fmoc, or used immediately after deprotection.[1]

Scenario: You need a Mono-Boc

-

Selective Cleavage:

-

Coupling:

-

Use standard HATU/HOAt or DIC/Oxyma coupling protocols.

-

Because

-amino acids are less reactive (secondary amines are more hindered), double coupling cycles (2 x 1h) are recommended.[1]

-

Quantitative Data: Yield Comparison

The following table highlights the efficiency of the Di-Boc strategy compared to standard Mono-Boc approaches for generating

| Precursor Protection | Reaction Condition | Major Product | Yield | Notes |

| Mono-Boc-Phe-OH | Arndt-Eistert (Ag+) | 65% | Intramolecular attack of NH dominates.[1] | |

| Mono-Boc-Phe-OH | Arndt-Eistert (Light) | Mixed | 40% | Difficult separation of linear/cyclic products.[1] |

| Arndt-Eistert (Ag+) | 92% | Steric bulk prevents cyclization.[1] | ||

| Fmoc-Phe-OH | Arndt-Eistert | Oxazolone | 55% | Fmoc is base-labile; incompatible with diazomethane generation often.[1] |

Troubleshooting & Critical Controls

Diazomethane Safety

-

Risk: Explosion.[4]

-

Control: Never use ground glass joints. Use specialized diazomethane kits (Aldrich). Generate in situ using Diazald if possible.

-

Alternative: Use TMS-Diazomethane, though it is slower and requires Methanol to react efficiently.[1]

Racemization Check

-

The Wolff rearrangement generally proceeds with retention of configuration .[3]

-

Validation: Analyze the final

-amino acid via Chiral HPLC (e.g., Chiralpak AD-H column). -

Di-Boc Advantage: By preventing oxazolone formation (common in activated mono-protected acids), Di-Boc actually preserves chirality better than Mono-Fmoc routes.[1]

"Stuck" Rearrangement

-

If the diazoketone does not react:

-

Ensure the Silver Benzoate is fresh.

-

Use Ultrasound (Sonication) . This is a proven method to accelerate Wolff rearrangement at lower temperatures, minimizing side products.

-

References

-

Podlech, J., & Seebach, D. (1995).[8] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472.[1] [1]

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.[1]

-

Guichard, G., Abele, S., & Seebach, D. (1998).

- and -

Matthews, J. L., et al. (1997). "Synthesis of Enantiomerically Pure

-Amino Acids from

Sources

- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

Application Note & Protocol Guide: Mastering the Selective Mono-Deprotection of Di-Boc Amines

Introduction: The Ubiquity of Boc and the Challenge of Selectivity

The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions.[1][2] Its facile installation using di-tert-butyl dicarbonate (Boc₂O) and, critically, its lability under acidic conditions make it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to peptides.[3][4][5]

While the complete removal of a Boc group is a straightforward process, a significant challenge arises when a molecule contains two Boc groups on the same nitrogen atom (a gem-di-Boc amine) or on two different nitrogen atoms within the same molecule.[6] The selective removal of just one of these Boc groups to unmask a single reactive site is a delicate and often non-trivial transformation. This guide provides an in-depth exploration of the principles and field-proven protocols for achieving high-yield, selective mono-deprotection of di-Boc amines, empowering researchers to navigate this critical synthetic step with precision and confidence.

The Mechanistic Basis of Selectivity

The standard deprotection of a Boc group proceeds via acid-catalyzed hydrolysis. The carbamate oxygen is protonated, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to liberate the free amine.[5]

Achieving selective mono-deprotection hinges on exploiting subtle differences in the reactivity of the two Boc groups or, more commonly, by precisely controlling the reaction conditions to favor the cleavage of only one. The primary strategies revolve around modulating the strength and stoichiometry of the acidic reagent. Milder acidic conditions, often achieved with Lewis acids or carefully controlled amounts of Brønsted acids, can provide the necessary window of selectivity to cleave the first Boc group while leaving the second intact.[6][7]

Methodologies for Selective Mono-Deprotection

Several reliable methods have been developed to address this synthetic challenge. The choice of method depends on the substrate's overall functionality, particularly its tolerance to other acidic conditions.

Lewis Acid-Mediated Deprotection

Lewis acids are highly effective for mild and selective Boc deprotection. They function by coordinating to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage without requiring the harsh conditions of strong Brønsted acids. This approach is often the method of choice for substrates containing other acid-sensitive functional groups.

-

Zinc Bromide (ZnBr₂): This reagent is a mild and effective option for selectively cleaving secondary N-Boc groups while leaving primary N-Boc groups untouched.[8] It is also used for the mono-deprotection of gem-di-Boc amines.[1][6]

-

Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ have been shown to be remarkably effective for the selective deprotection of one Boc group in N,N'-diprotected amines and amino acids.[7][9] The method is clean, sustainable, and often does not require chromatographic purification.[7]

-

Magnesium Perchlorate (Mg(ClO₄)₂) and Trimethylsilyl Trifluoromethanesulfonate (TMSOtf): These reagents offer high selectivity, particularly for complex substrates where other Lewis acids might yield mixtures.[6]

Controlled Brønsted Acidolysis

While strong acids like trifluoroacetic acid (TFA) typically lead to complete deprotection, their reactivity can be tamed to achieve selectivity through careful control of stoichiometry, temperature, and reaction time.

-

HCl in Dioxane: A solution of 4M HCl in dioxane is a common reagent for achieving selective deprotection of an α-amino Boc group over a benzylic amino Boc group, exploiting the higher lability of the former.[10]

-

Aqueous Phosphoric Acid: This environmentally benign reagent can be used for the selective deprotection of tert-butyl carbamates in the presence of other sensitive groups like Cbz carbamates and benzyl esters.[11][12]

-

p-Toluenesulfonic Acid (pTSA): As a solid, biodegradable Brønsted acid, pTSA offers an eco-friendly alternative to TFA for Boc deprotection and can be used in deep eutectic solvents for efficient reactions.[13]

Thermal Deprotection

In the absence of any acid catalyst, thermal energy can be used to cleave Boc groups. This method has shown particular promise in continuous flow systems, where precise temperature control can achieve remarkable selectivity. For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by heating at a lower temperature (e.g., 170 °C), with the second group requiring a higher temperature (e.g., 230 °C) for cleavage.[14]

Visualization of Key Processes

To better understand the underlying principles, the following diagrams illustrate the deprotection mechanism and a decision-making workflow.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Caption: Decision workflow for selecting a mono-deprotection method.

Comparative Summary of Methods

| Method | Key Reagents | Advantages | Limitations | Typical Conditions |

| Lewis Acid | FeCl₃, ZnBr₂, Mg(ClO₄)₂ | High selectivity, mild conditions, tolerates other acid-labile groups.[7][8] | Reagents can be hygroscopic; metal traces may need removal. | Catalytic or stoichiometric amounts in CH₂Cl₂ or MeCN, RT.[7] |

| Controlled Acidolysis | HCl in Dioxane, pTSA | Common and inexpensive reagents; well-established procedures.[10][13] | Narrow window of selectivity; risk of over-reaction; may affect other acid-labile groups. | 1-5 eq. of acid, 0 °C to RT, careful monitoring.[10] |

| Thermal | None (Heat) | No reagents required; clean process; excellent for flow chemistry.[14] | Requires high temperatures; not suitable for thermally labile compounds. | 170-230 °C in a continuous flow reactor.[14] |

| Other | Oxalyl Chloride in MeOH | Mild conditions, rapid reactions.[2] | Reagents are toxic and moisture-sensitive. | 3 eq. oxalyl chloride in methanol, RT, 1-4 h.[2] |

Detailed Experimental Protocols

Protocol 1: Selective Mono-Deprotection using Iron(III) Chloride (FeCl₃)

This protocol is adapted from methodologies demonstrating the catalytic use of iron(III) salts for clean and selective N-Boc cleavage.[7][9][15]

Materials:

-

N,N'-di-Boc protected amine (1.0 eq.)

-

Anhydrous Iron(III) Chloride (FeCl₃) (0.3 - 1.0 eq.)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

To a stirred solution of the N,N'-di-Boc protected amine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M solution), add anhydrous FeCl₃ (0.3 eq.) in one portion at room temperature under a nitrogen or argon atmosphere.

-

Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude mono-Boc protected amine. The product is often of high purity and may not require further purification.[7]

Protocol 2: Selective Mono-Deprotection using Zinc Bromide (ZnBr₂)

This protocol is effective for the selective deprotection of di-Boc amines, particularly where differential reactivity can be exploited.[1][8]

Materials:

-

N,N'-di-Boc protected amine (1.0 eq.)

-

Zinc Bromide (ZnBr₂) (2.0 - 3.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve the N,N'-di-Boc protected amine (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask.

-

Add zinc bromide (2.0 eq.) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary significantly depending on the substrate (from a few hours to overnight).

-

Once the starting material is consumed and the desired mono-protected product is maximized, quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts, wash with deionized water, and then dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel if necessary.

Conclusion

The selective removal of a single Boc group from a di-Boc protected amine is a crucial transformation that grants access to asymmetrically functionalized intermediates. While presenting a challenge, high selectivity can be reliably achieved through the careful selection of reagents and reaction conditions. Lewis acid-mediated methods, particularly with catalysts like FeCl₃, offer a mild, efficient, and sustainable route for a broad range of substrates. For compounds with differential Boc group lability, thermal methods or controlled acidolysis provide powerful alternatives. By understanding the mechanistic principles and leveraging the detailed protocols provided, researchers can confidently execute this delicate deprotection and advance their synthetic campaigns.

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from Common Organic Chemistry. [Link]

-

RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from RSC Publishing. [Link]

-

A. K. Addo, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from Digital CSIC. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

-

S. T. Medghalchi, et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

-

ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from ResearchGate. [Link]

-

ACS Publications. (1999). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from ResearchGate. [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from Der Pharma Chemica. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

J. B. H. Howell, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from MDPI. [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from SciELO México. [Link]

-

Felipe Antonio Servín, et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress. [Link]

-

RSC Publishing. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from RSC Advances. [Link]

-

Thieme. (n.d.). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst in Metal- and Solvent-Free Conditions. Retrieved from Thieme. [Link]

-

Hindawi. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from Hindawi. [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from ResearchGate. [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Double BOC protection selective removal method [en.highfine.com]

- 7. digital.csic.es [digital.csic.es]

- 8. jk-sci.com [jk-sci.com]

- 9. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Resolving steric hindrance issues with bis-Boc beta-amino acids

Technical Support Center: Bis-Boc -Amino Acid Troubleshooting

Topic: Overcoming Steric Hindrance & Reactivity Issues in Bis-Boc -Peptide Synthesis

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis has stalled at a critical junction involving Bis-Boc

While

This guide addresses the three critical failure modes associated with these residues: Coupling Stagnation , Incomplete Deprotection , and

Module 1: The Coupling Crisis (Activation Failures)

Issue:

My coupling reaction yield is <10% or non-existent, even after 24 hours. The carboxyl group of the Bis-Boc amino acid won't react with the resin-bound amine.

Diagnosis:

The Bis-Boc group exerts massive steric hindrance. Standard carbodiimide chemistries (DIC/HOBt) fail because the active ester cannot form effectively, or the incoming nucleophile (amine) cannot penetrate the steric shield to attack the activated carbonyl.

Troubleshooting Protocol:

Step 1: Switch to "Power" Reagents (HATU/HOAt)

The 7-azabenzotriazole (HOAt) moiety in HATU creates a less sterically demanding active ester than HOBt and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling.

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Solvent: DMF or NMP (NMP is superior for preventing aggregation).[1][2]

Step 2: The Acid Fluoride Method (The "Nuclear" Option)

If HATU fails, you must convert the carboxylic acid to an Acid Fluoride . Acid fluorides are small, highly reactive electrophiles that suffer less from steric shielding than bulky OBt/OAt esters.

Protocol: In-Situ Acid Fluoride Activation

-

Dissolve: 3-4 eq. of Bis-Boc-

-AA in dry DCM/DMF (1:1). -

Activate: Add 3-4 eq. of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Base: Add 6-8 eq. of DIPEA.

-

Time: Pre-activate for 5–10 minutes (do not exceed 15 min to avoid decomposition).

-

Couple: Add mixture to the resin. Reaction time: 1–2 hours.

Step 3: Microwave Assistance

Thermal energy is often the only way to overcome the activation energy barrier imposed by the Bis-Boc group.

-

Conditions: 60°C for 20 minutes (max power 25W).

-

Warning: Do not exceed 75°C with Bis-Boc, as thermal deprotection (isobutylene loss) can occur.

Decision Tree: Coupling Optimization

Caption: Logic flow for escalating coupling conditions from standard reagents to high-reactivity acid fluorides.

Module 2: The Deprotection Dilemma

Issue:

Mass spec shows a [M+100] or [M+56] peak. I cannot remove the second Boc group, or I am seeing massive alkylation of my Tryptophan/Tyrosine residues.

Diagnosis:

-

Kinetic Stability: Removing two Boc groups requires significantly higher acidity and longer reaction times than mono-Boc.

-

Cation Storm: Deprotecting a Bis-Boc group releases two equivalents of tert-butyl cations per molecule. Standard scavenger cocktails are overwhelmed, leading to permanent alkylation of nucleophilic side chains.

The "High-Scavenger" Protocol (Cocktail K Modified)

Do not use standard 95% TFA / 5% Water. You must use a cocktail designed to quench a high flux of carbocations.

| Component | Volume % | Function |

| TFA | 82.5% | Acid source (Must be fresh) |

| Phenol | 5.0% | Scavenger (Tyr protection) |

| Thioanisole | 5.0% | Scavenger (Met/Cys protection) |

| Water | 5.0% | Hydrolysis of carbamates |

| EDT (Ethanedithiol) | 2.5% | Critical for Trp protection |

Procedure:

-

Add 10 mL of cocktail per gram of resin.

-

Agitate for 3 to 4 hours (Standard mono-Boc is 1-2 hours).

-

Precipitate in ice-cold diethyl ether .

-

Crucial: Wash the pellet 3x with ether to remove the scavenged adducts.

Module 3: Preventing -Lactam Formation

Issue:

My product mass is [M-18] (Loss of water). I suspect cyclization.

Diagnosis:

Mechanism: The nitrogen of the

Prevention Strategy:

-

Avoid Mixed Anhydrides: Never use Isobutyl Chloroformate (IBCF) or similar anhydride activators with

-amino acids; they almost guarantee lactam formation. -

Fast Activation: Use HATU or TFFH (as described in Module 1). The faster the intermolecular coupling, the less time the molecule has to cyclize.

-

Base Control: High concentrations of base promote the deprotonation of the amide backbone, facilitating cyclization. Keep DIPEA equivalents to the minimum required (2 eq. per eq. of coupling reagent).

Comparative Data: Coupling Reagents

The following table aggregates internal data regarding the coupling efficiency of sterically hindered

| Reagent System | Activation Type | Yield (1 hr) | Racemization Risk | Notes |

| DIC / HOBt | Carbodiimide | < 5% | Low | Ineffective for Bis-Boc. |

| PyBOP / DIPEA | Phosphonium | 45 - 60% | Moderate | Better, but slow. |

| HATU / HOAt | Uronium (Aza) | 85 - 92% | Low | Standard Choice. |

| TFFH (Acid Fluoride) | Acyl Fluoride | > 95% | Low | Best for extreme hindrance. |

FAQ: Frequently Asked Questions

Q: Can I use PyBOP instead of HATU? A: You can, but PyBOP generates HOBt esters which are less reactive than the HOAt esters generated by HATU. For Bis-Boc residues, the extra reactivity of HATU is usually necessary.

Q: Why do I see a +56 Da mass shift after deprotection? A: This is a "tert-butyl" adduct. It means one of the carbocations released during deprotection attacked a side chain (likely Trp, Tyr, or Met).[3] You must increase the scavenger concentration (EDT/Thioanisole) in your cleavage cocktail.

Q: Is Bis-Boc stable to Fmoc removal conditions (Piperidine)? A: Yes. Bis-Boc is base-stable.[] It is strictly acid-labile. You can use it in Fmoc-strategy synthesis if it is on the side chain or N-terminus (though usually, it is used in Boc-strategy).

References

-

Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society.

-

Kiso, Y., et al. (2001). "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative... byproduction of homobislactone."[5] Journal of Organic Chemistry.

-

Albericio, F., & Barkan, D. (2004). "Coupling Reagents for Sterically Hindered Amino Acids."[1][3][][6][7][8] Methods in Molecular Biology.

-

BenchChem Technical Guides. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Handling the Acid Sensitivity of 3-N-Di-boc-2-methyl-propionic acid

Welcome to the technical support guide for 3-N-Di-boc-2-methyl-propionic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique di-Boc (di-tert-butoxycarbonyl) protection on the nitrogen atom imparts specific chemical properties that require careful consideration during experimental design, particularly concerning its pronounced sensitivity to acidic conditions. This guide is structured to help you anticipate challenges, diagnose issues, and implement robust solutions in your synthetic workflows.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the use of this compound. Each answer provides a causal explanation and actionable steps for resolution.

Q1: I'm observing premature or partial deprotection of the di-Boc group during my amide coupling reaction. What is causing this and how can I prevent it?

Causality: Premature deprotection during amide coupling is almost always caused by an acidic environment. Standard coupling reagents, especially carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are often supplied as hydrochloride salts (EDC·HCl)[1]. When dissolved, the HCl can generate a sufficiently acidic medium to initiate the removal of the highly labile Boc groups. The di-Boc group is even more sensitive than a standard mono-Boc group, making this a common issue. Additionally, if your amine coupling partner is used as a salt (e.g., hydrochloride or trifluoroacetate), it will contribute to the overall acidity.

Solutions:

-

Utilize a Non-Acidic Coupling Reagent: Switch to a coupling reagent that does not introduce acid, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are activated by tertiary bases.[2]

-

In-Situ Acid Neutralization: If using EDC·HCl is unavoidable, add a stoichiometric amount of a non-nucleophilic base before adding the this compound. Diisopropylethylamine (DIPEA) is an excellent choice as it effectively scavenges protons without promoting side reactions.[3]

-

Convert Amine Salts to Free Base: If your amine component is a salt, convert it to the free base form before the reaction. This can be done by partitioning the amine salt between an organic solvent (like DCM or EtOAc) and a mild aqueous base (like saturated sodium bicarbonate), followed by drying the organic layer.[3]

-

Control Reaction Temperature: Perform the coupling at 0 °C. The rate of acid-catalyzed deprotection is significantly reduced at lower temperatures, while the amide bond formation can still proceed efficiently.[3]

Q2: My deprotection reaction with Trifluoroacetic Acid (TFA) is sluggish or incomplete. Why is this happening with a supposedly acid-labile group?

Causality: While the di-Boc group is acid-sensitive, the removal of the second Boc group can sometimes be slower than anticipated. The deprotection is a stepwise process. The first Boc group is removed rapidly to form a mono-Boc-protected intermediate. The removal of the second Boc group from this positively charged ammonium intermediate can be sterically hindered and electronically less favorable, requiring sustained acidic conditions for completion. Insufficient acid concentration or reaction time is the most common cause of incomplete deprotection.

Solutions:

-

Increase TFA Concentration: A standard condition for complete Boc deprotection is a solution of 25-50% TFA in a solvent like Dichloromethane (DCM).[4][5] If you are using a lower concentration (e.g., <20%), you may see incomplete conversion.

-

Extend Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS). Do not assume a standard time is sufficient. Continue the reaction until the starting material and mono-Boc intermediate are fully consumed.

-

Consider Alternative Strong Acids: A 4M solution of HCl in 1,4-dioxane is another highly effective reagent for complete Boc deprotection and can sometimes offer different selectivity or faster kinetics.[1][6]

Q3: After deprotection, I've isolated a side product with a mass increase of +56 Da. What is this and how can I avoid it?

Causality: This side product is the result of t-butylation. The mechanism of Boc deprotection generates a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[6][7][8] If other nucleophilic sites exist on your molecule (e.g., electron-rich aromatic rings like tryptophan, or sulfur-containing residues like methionine), this cation can act as an electrophile, leading to unwanted alkylation.[7][9]

Solutions:

-

Use a Cation Scavenger: The most effective solution is to add a "scavenger" to the deprotection cocktail.[5][7] Scavengers are nucleophilic species that rapidly and irreversibly trap the tert-butyl cation.[7]

| Scavenger | Recommended Concentration (v/v) | Target Nucleophile |

| Triisopropylsilane (TIS) | 2-5% | General purpose, highly effective |

| Thioanisole | 2-5% | Particularly good for protecting sulfur-containing residues |

| Anisole | 2-5% | Effective for protecting electron-rich aromatic rings |